molecular formula C6H5IN4 B3039824 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine CAS No. 1351479-27-0

3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine

Cat. No. B3039824
CAS RN: 1351479-27-0
M. Wt: 260.04
InChI Key: AOMXLTPYJAPVDA-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[4,3-c]pyridin-4-amine is a chemical compound with the empirical formula C5H4IN5 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine consists of a pyrazolo[4,3-c]pyridin-4-amine core with an iodine atom attached . The molecular weight of the compound is 261.02 .


Physical And Chemical Properties Analysis

3-Iodo-1H-pyrazolo[4,3-c]pyridin-4-amine is a solid substance . Its empirical formula is C5H4IN5 , and it has a molecular weight of 261.02 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-Iodo-1H-pyrazolo[4,3-c]pyridin-4-amine is utilized in the synthesis of various heterocyclic compounds. For instance, its iododediazonation process leads to the formation of novel 3-iodo-1H-pyrazolo[3,4-b]pyridines, which are further used in copper and palladium-promoted coupling reactions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004). Additionally, this compound serves as a precursor for a kinase-focused library, potentially targeting cancer drug targets (Smyth, Matthews, Horton, Hursthouse, & Collins, 2010).

Biological and Medicinal Research

  • In pharmacology studies, 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine derivatives demonstrate significant biological activities. For example, certain derivatives have been shown to inhibit acetylcholinesterase and carbonic anhydrase, enzymes that are important targets in various therapeutic areas (Aydin, Anil, & Demir, 2021).

Heterocyclic Chemistry

  • This compound is frequently used in the field of heterocyclic chemistry. It is a key precursor in the synthesis of pyrazolo-fused 4-azafluorenones, pyrazolo[3,4-b]pyridines, and related compounds, which have potential applications in medicinal chemistry (Polo et al., 2019). It's also used in the construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines via ring closure of 3-acylpyridine N-oxide tosylhydrazones (Lominac, D’Angelo, Smith, Ollison, & Hanna, 2012).

Catalysis

  • It's involved in catalyzed reactions, such as the InCl3 catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives in an ionic liquid, demonstrating its role in facilitating various chemical transformations (Shi, Zhou, & Liu, 2010).

Safety and Hazards

The safety information available indicates that 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine may be harmful if swallowed (Hazard Statements H302) . It is classified as Acute Tox. 4 Oral .

Mechanism of Action

properties

IUPAC Name

3-iodo-2H-pyrazolo[4,3-c]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-5-4-3(10-11-5)1-2-9-6(4)8/h1-2H,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMXLTPYJAPVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C(NN=C21)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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